Elacridar-d4 is a deuterated form of Elacridar, a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These proteins are efflux transporters expressed in several tissues, including the intestine, liver, kidneys, and blood-brain barrier. Elacridar-d4 is used as an internal standard in mass spectrometry-based bioanalytical methods for the quantification of Elacridar in biological samples. [, , ]
Optimizing Drug Delivery to the Brain: Elacridar-d4 holds promise for enhancing the delivery of therapeutic agents to the brain for treating central nervous system disorders. By inhibiting P-gp and BCRP at the blood-brain barrier, Elacridar-d4 could potentially increase the brain penetration of drugs that are substrates of these transporters, leading to improved therapeutic outcomes. []
Developing Novel Therapeutic Strategies for Multidrug-Resistant Cancers: Elacridar-d4's ability to reverse multidrug resistance by inhibiting P-gp and BCRP makes it a promising candidate for developing new therapeutic approaches for drug-resistant cancers. Further research is warranted to explore its potential in combination with existing anticancer drugs to overcome drug resistance and improve treatment efficacy. [, ]
Elacridar-d4, also known by its chemical designation as N-(4-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)phenyl)-N-(2-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)acetamide, is a deuterated derivative of Elacridar, a potent inhibitor of the P-glycoprotein transporter. This compound is primarily utilized in pharmacological research to study drug absorption and efflux mechanisms, particularly in the context of enhancing the bioavailability of therapeutic agents that are substrates of the P-glycoprotein transporter.
Elacridar-d4 is synthesized through chemical processes that involve deuteration, which replaces hydrogen atoms with deuterium to improve the stability and tracking of the compound in biological systems. The synthesis methods have been documented in various scientific publications and patents, indicating its relevance in both academic and pharmaceutical research settings.
Elacridar-d4 falls under the category of pharmaceutical compounds and specifically functions as a P-glycoprotein inhibitor. It is classified within the broader family of ATP-binding cassette transporters, which play critical roles in drug transport across cellular membranes.
The synthesis of Elacridar-d4 typically involves multiple steps, including:
The synthesis often employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Various HPLC methods have been documented for quantifying Elacridar-d4, ensuring that the final product meets purity standards necessary for biological applications .
Elacridar-d4 has a complex molecular structure characterized by two pyrazole rings linked to an acetamide group. The presence of trifluoromethyl groups contributes to its lipophilicity and affects its interaction with biological membranes.
The structural formula can be represented as follows:
Elacridar-d4 primarily participates in reactions that involve interactions with P-glycoprotein transporters. It acts as an inhibitor, preventing the efflux of various substrates across cell membranes. This mechanism enhances the intracellular concentration of drugs that are typically substrates for these transporters.
In vitro assays have been developed to quantify the effectiveness of Elacridar-d4 in inhibiting P-glycoprotein-mediated transport. These assays often utilize radiolabeled substrates to measure uptake and efflux rates in cellular models .
Elacridar-d4 functions by binding to the P-glycoprotein transporter, thereby blocking its ability to transport substrates out of cells. This inhibition results in increased retention of chemotherapeutic agents within cancer cells, enhancing their efficacy.
Studies have shown that Elacridar-d4 significantly increases the bioavailability of various drugs by reducing their efflux from cells. Quantitative assessments indicate that it can modulate drug absorption profiles effectively .
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization purposes.
Elacridar-d4 is primarily used in pharmacological research to:
Its role as a P-glycoprotein inhibitor makes it invaluable in developing new therapeutic strategies aimed at overcoming drug resistance in various diseases.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2